2-[1-hydroxypropan-2-yl-(4-methylphenyl)amino]propan-1-ol
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Overview
Description
2,2’-(p-Tolylimino)dipropanol is an organic compound with the molecular formula C₁₃H₂₁NO₂ and a molecular weight of 223.31 g/mol . It is characterized by the presence of a p-tolyl group attached to an imino group, which is further connected to two propanol groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(p-Tolylimino)dipropanol typically involves the reaction of p-toluidine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{p-Toluidine} + \text{Propylene Oxide} \rightarrow 2,2’-(p-Tolylimino)dipropanol ]
Industrial Production Methods: In industrial settings, the production of 2,2’-(p-Tolylimino)dipropanol may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(p-Tolylimino)dipropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2’-(p-Tolylimino)dipropanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(p-Tolylimino)dipropanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,2’-(4-Methylphenylimino)bis(1-propanol): Similar structure but with different substituents.
Phenylpropanolamine: Shares the propanolamine backbone but differs in the aromatic substituent.
Uniqueness: 2,2’-(p-Tolylimino)dipropanol is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Properties
CAS No. |
10578-12-8 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-[N-(1-hydroxypropan-2-yl)-4-methylanilino]propan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(11(2)8-15)12(3)9-16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
InChI Key |
NUAIBPOSHMRLSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C(C)CO)C(C)CO |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)CO)C(C)CO |
10578-12-8 | |
Origin of Product |
United States |
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